

An In-depth Technical Guide to the Chemical Structure and Properties of Hydroxyamfetamine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyamfetamine, also known as 4-hydroxyamphetamine, is a sympathomimetic amine that belongs to the phenethylamine and amphetamine chemical classes.[1][2] It is a major metabolite of amphetamine and is primarily used in ophthalmology as a mydriatic agent to dilate the pupil for diagnostic examinations, most notably in the pharmacologic evaluation of Horner's syndrome.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental protocols for **hydroxyamfetamine**.

Chemical Structure and Identification

Hydroxyamfetamine is a chiral compound with a stereocenter at the alpha-carbon of the propyl side chain. The molecule consists of a phenol ring substituted at the para position with a 2-aminopropyl group.

IUPAC Name: 4-(2-aminopropyl)phenol[1]

Synonyms: 4-Hydroxyamphetamine, p-Hydroxyamphetamine, Norpholedrine, Oxamphetamine, α -Methyltyramine[2]

Chemical Formula: C9H13NO[1]



Molecular Weight: 151.21 g/mol [1]

Stereoisomerism: **Hydroxyamfetamine** possesses a chiral center and exists as two enantiomers, (R)- and (S)-**hydroxyamfetamine**. The commercially available product is typically a racemic mixture.

Physicochemical Properties

A summary of the key physicochemical properties of **hydroxyamfetamine** is presented in the table below.

Property	Value	Reference(s)
Melting Point	125-126 °C	[4]
Boiling Point	279.2 ± 15.0 °C (Predicted)	[5]
рКа	9.82 ± 0.15 (Predicted, for the amine group)	[6]
logP	0.58 - 1.4 (Predicted)	[7]
Solubility	Soluble in water, alcohol, chloroform, and ethyl acetate.	[4]

Pharmacology Mechanism of Action

Hydroxyamfetamine is an indirect-acting sympathomimetic agent. Its primary mechanism of action is to stimulate the release of norepinephrine from the presynaptic nerve terminals of postganglionic sympathetic neurons.[1] This increase in synaptic norepinephrine leads to the activation of adrenergic receptors on the target tissues.

In the eye, the released norepinephrine acts on $\alpha 1$ -adrenergic receptors on the iris dilator muscle, causing its contraction and subsequent mydriasis (pupil dilation).[8]

Furthermore, **hydroxyamfetamine** is an agonist of the trace amine-associated receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[2][9] Activation of TAAR1 can modulate

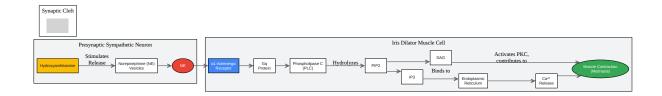


the function of monoamine transporters and trigger downstream signaling cascades involving protein kinase A (PKA) and protein kinase C (PKC).[9][10]

Pharmacokinetics

When administered as an ophthalmic solution, **hydroxyamfetamine** is intended for local action with minimal systemic absorption. It is a known metabolite of amphetamine in humans, formed through the action of the cytochrome P450 enzyme CYP2D6.[1] **Hydroxyamfetamine** can be further metabolized by dopamine β-hydroxylase to 4-hydroxynorephedrine.[1]

Signaling Pathways Norepinephrine Signaling in the Iris Dilator Muscle

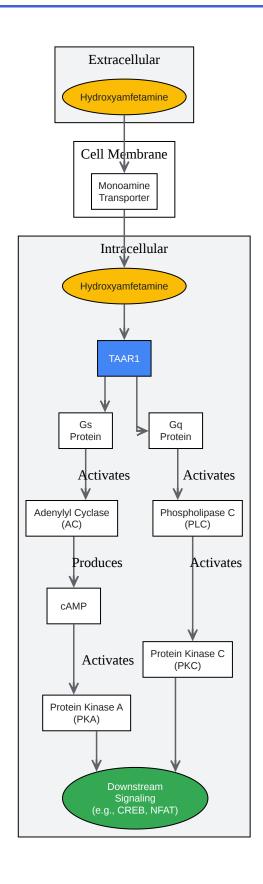


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Caption: Norepinephrine signaling pathway in the iris dilator muscle.

TAAR1 Signaling Pathway





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Caption: TAAR1 signaling pathway activated by hydroxyamfetamine.

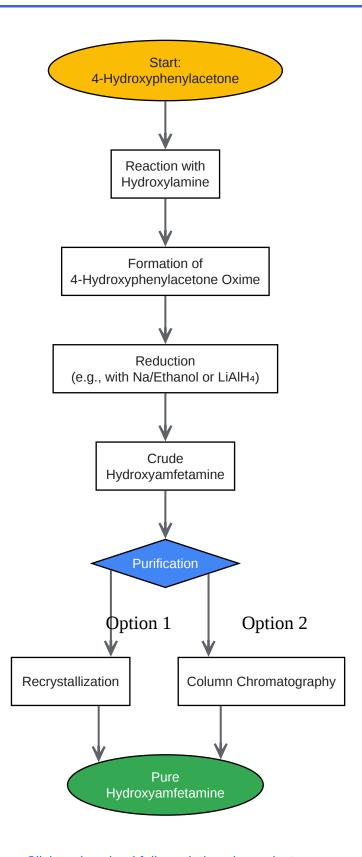


Experimental Protocols Synthesis of Hydroxyamfetamine

The synthesis of 4-(2-aminopropyl)phenol can be achieved through various routes. A common method involves the reduction of an oxime precursor. The following is a generalized protocol based on established chemical principles.

Workflow for the Synthesis of Hydroxyamfetamine





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Caption: General workflow for the synthesis of **hydroxyamfetamine**.



Detailed Methodology:

- Oxime Formation: 4-Hydroxyphenylacetone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol). The reaction mixture is typically heated to facilitate the formation of 4-hydroxyphenylacetone oxime.
- Reduction: The resulting oxime is then reduced to the primary amine. This can be achieved using various reducing agents, such as sodium metal in ethanol (a dissolving metal reduction) or a metal hydride like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
- Work-up: Following the reduction, the reaction is carefully quenched, and the product is
 extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is
 removed under reduced pressure to yield the crude hydroxyamfetamine.

Purification of Hydroxyamfetamine

The crude product can be purified by one of the following methods:

- Recrystallization: The crude **hydroxyamfetamine** is dissolved in a minimum amount of a hot solvent (e.g., benzene or an ethanol/water mixture).[4][11] The solution is then allowed to cool slowly, leading to the formation of crystals of the purified compound, which can be collected by filtration.
- Column Chromatography: For more rigorous purification, column chromatography can be
 employed. The crude product is loaded onto a silica gel column and eluted with a suitable
 solvent system (e.g., a gradient of methanol in dichloromethane).[12] Fractions are collected
 and analyzed (e.g., by TLC) to isolate the pure hydroxyamfetamine.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC):

• Principle: A solution containing **hydroxyamfetamine** is injected into an HPLC system equipped with a suitable column (e.g., C18 or phenyl).[13] The compound is separated from other components in the sample and detected by a UV detector.



- Sample Preparation: Biological samples (e.g., urine) may require a solid-phase extraction (SPE) step to clean up the sample and concentrate the analyte before injection.[13]
- Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[13]
- Quantification: The concentration of hydroxyamfetamine is determined by comparing the
 peak area of the analyte in the sample to a calibration curve generated from standards of
 known concentrations.

Pharmacological Assay: Mydriatic Effect in the Diagnosis of Horner's Syndrome

- Objective: To differentiate between preganglionic and postganglionic sympathetic lesions in patients with Horner's syndrome.
- Procedure:
 - Baseline pupillary diameter is measured in both eyes in dim light.
 - One to two drops of a 1% hydroxyamfetamine hydrobromide ophthalmic solution are instilled into the conjunctival sac of each eye.[14]
 - After a set period (typically 45-60 minutes), the pupillary diameter is remeasured.[14]
- Interpretation:
 - Normal or Preganglionic Lesion: Both pupils dilate. In a preganglionic lesion, the
 postganglionic neuron is intact and contains norepinephrine, which is released by
 hydroxyamfetamine.[14]
 - Postganglionic Lesion: The pupil of the affected eye shows little to no dilation, while the normal pupil dilates. This is because the degenerated postganglionic neuron has depleted stores of norepinephrine.[14]

Conclusion



Hydroxyamfetamine is a valuable pharmacological tool with well-defined chemical and physiological properties. Its primary clinical application in ophthalmology is a direct consequence of its indirect sympathomimetic mechanism of action. This guide provides a foundational understanding of **hydroxyamfetamine** for researchers and drug development professionals, encompassing its chemical nature, pharmacological effects, and key experimental methodologies.

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References

- 1. researchgate.net [researchgate.net]
- 2. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct and consensual murine pupillary reflex metrics: Establishing normative values PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxyamphetamine [drugfuture.com]
- 5. chembk.com [chembk.com]
- 6. P-HYDROXYMETHAMPHETAMINE CAS#: 370-14-9 [chemicalbook.com]
- 7. 4-Hydroxyamphetamine Wikipedia [en.wikipedia.org]
- 8. Iris dilator muscle Wikipedia [en.wikipedia.org]
- 9. TAAR1 Wikipedia [en.wikipedia.org]
- 10. Trace amine associated receptor 1 signaling in activated lymphocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. tandfonline.com [tandfonline.com]



- 14. Horner Syndrome: Pharmacologic Diagnosis Ophthalmology Review [ophthalmologyreview.org]
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